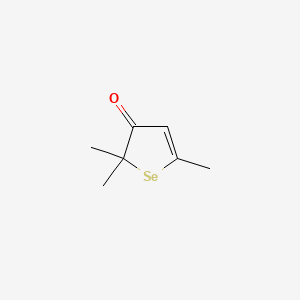

3(2H)-Selenophenone, 2,2,5-trimethyl-

Description

Contextual Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium compounds, characterized by a carbon-selenium bond, have garnered substantial interest in modern chemical research due to their diverse reactivity and unique biological roles. wikipedia.orgnih.gov Initially explored for their antioxidant properties, the scope of organoselenium chemistry has expanded to include their use as catalysts in organic synthesis and as key components in the development of novel therapeutic agents. tandfonline.comnih.gov The versatility of selenium-containing reagents as both electrophiles and nucleophiles allows for a wide range of synthetic transformations, including oxyselenenylations, selenocyclizations, and selenoxide eliminations, often conducted under mild conditions. nih.gov

The biological significance of organoselenium compounds is underscored by the presence of selenocysteine in the active sites of essential enzymes like glutathione peroxidase, which plays a crucial role in maintaining cellular redox balance. nih.gov This has spurred research into the synthesis of organoselenium compounds with potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govtandfonline.com

Historical Trajectory and Evolution of Selenophene (B38918) Derivatives in Heterocyclic Chemistry

The history of organoselenium chemistry dates back to 1836 with the synthesis of diethyl selenide (B1212193). nih.gov However, the systematic study of selenophene, the parent aromatic selenium heterocycle, began later. Selenophene itself was first synthesized in 1885 by Paal. researchgate.net Early research in this area was often hampered by the challenging synthesis and handling of these compounds.

In recent decades, significant advancements in synthetic methodologies have made a wide array of substituted selenophenes more accessible. researchgate.netacs.org These methods include the addition of nucleophilic, electrophilic, or radical selenium reagents to appropriate precursors. acs.org The development of new synthetic protocols is crucial as it opens the door to exploring the structure-property relationships and potential applications of this class of heterocycles in materials science and medicinal chemistry. researchgate.nethenu.edu.cn Selenophenes are now recognized as important scaffolds for biologically active molecules, with derivatives exhibiting antitumoral and anticonvulsant properties. nih.govacs.org

Structural Framework and Nomenclature of 3(2H)-Selenophenone, 2,2,5-trimethyl- within Modern Chemical Synthesis

The compound 3(2H)-Selenophenone, 2,2,5-trimethyl- belongs to the class of substituted selenophenones. Its nomenclature is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The name "3(2H)-Selenophenone" indicates a five-membered ring containing a selenium atom, where the carbon at the 3-position bears a keto group (=O), and the carbon at the 2-position is saturated and bonded to two hydrogen atoms (indicated by the "(2H)"). The substituents "2,2,5-trimethyl-" specify the presence of three methyl groups: two attached to the second carbon atom and one to the fifth carbon atom of the selenophene ring.

Interactive Table: Structural and Nomenclature Details

| Feature | Description |

| Parent Heterocycle | Selenophene |

| Functional Group | Ketone at position 3 |

| Saturation | (2H) indicates saturation at the 2-position |

| Substituents | Two methyl groups at position 2, one methyl group at position 5 |

| Systematic Name | 2,2,5-trimethyl-3(2H)-selenophenone |

The structural framework of this molecule, with its combination of a heterocyclic selenium-containing ring, a ketone functional group, and alkyl substituents, suggests a rich and varied chemistry, ripe for exploration in modern organic synthesis.

Fundamental Principles Governing Research in Substituted Selenophenones

Research into substituted selenophenones is guided by several fundamental principles. A primary focus is the development of efficient and selective synthetic methods to access a diverse range of derivatives. researchgate.net This often involves the careful choice of selenium reagents and reaction conditions to control regioselectivity and functional group tolerance.

Another key principle is the investigation of the structure-property relationships of these compounds. The nature and position of substituents on the selenophene ring can significantly influence its electronic properties, reactivity, and biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the aromaticity and susceptibility of the ring to electrophilic or nucleophilic attack.

Furthermore, the characterization of these novel compounds is of paramount importance. Spectroscopic techniques, particularly 1H, 13C, and 77Se Nuclear Magnetic Resonance (NMR), are invaluable tools for elucidating the structures of newly synthesized selenophene derivatives. nih.govacs.org X-ray crystallography provides definitive structural confirmation.

Interactive Table: Key Research Principles for Substituted Selenophenones

| Principle | Focus Area |

| Synthetic Methodology | Development of novel and efficient routes to substituted selenophenones. |

| Structure-Property Relationships | Understanding how substituents influence electronic and chemical properties. |

| Biological Evaluation | Screening for potential therapeutic applications. |

| Spectroscopic and Structural Analysis | Unambiguous characterization of new compounds using techniques like NMR and X-ray crystallography. |

Properties

CAS No. |

57556-11-3 |

|---|---|

Molecular Formula |

C7H10OSe |

Molecular Weight |

189.12 g/mol |

IUPAC Name |

2,2,5-trimethylselenophen-3-one |

InChI |

InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |

InChI Key |

FCOUBLGHJRWHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C([Se]1)(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 2h Selenophenone, 2,2,5 Trimethyl

Precursor-Based Strategies for Selenophenone Ring Formation

The construction of the selenophene (B38918) ring system often relies on carefully designed acyclic precursors that undergo cyclization or annulation reactions. nih.gov These strategies offer a high degree of control over the final substitution pattern of the heterocyclic ring.

Cyclization Approaches Involving Carbon-Selenium Bond Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For selenophenes, these methods typically involve the formation of one or two carbon-selenium (C-Se) bonds to close the ring. Traditional methods often involve the addition of a selenium-based nucleophile or electrophile to a suitable acyclic precursor containing a π-system, followed by an intramolecular cyclization. nih.gov

One common approach is the electrophilic cyclization of selenium-containing alkynes. For instance, 2-(1-alkynyl)selenoanisoles can undergo electrophilic cyclization with reagents like bromine, iodine, or phenylselenyl chloride to yield 2,3-disubstituted benzo[b]selenophenes under mild conditions. nih.gov This strategy tolerates a wide variety of functional groups. nih.govacs.org Another powerful method involves the intramolecular cyclization of seleno-functionalized arenes that have ortho-alkynyl groups, which can be mediated by transition-metal catalysts or electrophilic species. nih.gov For non-aromatic systems, the cyclization of diynols promoted by dibutyl diselenide and a halogen source has been shown to produce substituted selenophenes. mdpi.com The choice of the halogen source can influence the regioselectivity of the reaction. mdpi.com

| Cyclization Strategy | Typical Precursor | Reagents/Catalysts | General Product |

|---|---|---|---|

| Electrophilic Cyclization | 1-(1-Alkynyl)-2-(methylseleno)arenes | Br₂, I₂, NBS, PhSeCl | 2,3-Disubstituted Benzo[b]selenophenes nih.gov |

| Transition Metal-Mediated Cyclization | Selenium-functionalized arenes with ortho-alkynyl groups | Transition Metal Catalysts (e.g., Pd, Cu) | Benzoselenophene derivatives nih.gov |

| Diselenide-Promoted Cyclization | Diynols | Dibutyl diselenide, I₂ or NBS | Halogenated Selenophenes mdpi.com |

| Base-Promoted Carbocyclization | (Z)-Benzylselenoenynes | t-BuOK | Substituted Selenophenes nih.gov |

Annulation Reactions in the Synthesis of Selenophenones

Annulation reactions involve the formation of a new ring onto a pre-existing molecular fragment. In the context of selenophene synthesis, this often involves a cycloaddition-type process where a selenium-containing synthon is combined with a multi-carbon unit. A notable example is the [4+1] annulation of donor-acceptor 2-aryolcyclopropanes with selenium powder, which provides direct access to multisubstituted selenophenes. researchgate.net

Another strategy involves the reaction of conjugated 1,3-butadiynes with a selenide (B1212193) source, which is a common method for [1+4] annulation to form the selenophene ring. nih.gov Visible-light-induced [4+2] annulation of selenophenes with alkynes has also been explored for constructing new benzene (B151609) rings, demonstrating the reactivity of the selenophene core in cycloaddition reactions. researchgate.net Furthermore, annulation reactions can be observed in the reactions of selenium dihalides (SeX₂) with substrates that incorporate phenyl substituents, such as the reaction with diphenylacetylene (B1204595) to form 3-bromo-2-phenylbenzo[b]selenophene. oulu.fi

| Annulation Type | Precursors | Selenium Source | Key Features |

|---|---|---|---|

| [4+1] Annulation | Donor-Acceptor 2-Aryolcyclopropanes | Elemental Selenium | Direct access to multisubstituted selenophenes. researchgate.net |

| [1+4] Annulation | Conjugated 1,3-Butadiynes | Sodium Selenide | Common method for building the selenophene ring. nih.gov |

| [4+2] Annulation | Selenophenes, Alkynes | N/A (uses existing selenophene) | Visible-light induced; constructs a new ring onto the selenophene. researchgate.net |

| Dihalide-Mediated Annulation | Diphenylacetylene | SeBr₂ | Electrophilic addition followed by cyclization. oulu.fi |

Metal-Mediated and Ligand-Enabled Synthetic Routes

Transition metal catalysis offers powerful and efficient pathways for the synthesis of selenophenes, often under mild reaction conditions. Copper and palladium are frequently employed metals in these transformations. nih.gov A straightforward method for the synthesis of 2,5-disubstituted selenophenes is the copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org This reaction is noted for its high atom- and step-economy. rsc.org

Palladium-catalyzed reactions are also versatile. For example, the Suzuki cross-coupling reaction of bromo-substituted selenophenes with arylboronic acids allows for further functionalization of the selenophene ring. nih.gov Additionally, palladium catalysis can be used for direct C-H bond activation of selenophenes, enabling their arylation without prior functionalization. nih.gov The synthesis of precursor molecules can also be achieved through metal-catalyzed reactions, such as the Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes, which are then subjected to electrophilic cyclization. nih.gov

Utilizing Elemental Selenium in Organoselenium Compound Synthesis

Elemental selenium is an advantageous reagent for synthesizing organoselenium compounds as it is stable, non-toxic, and odorless compared to many other selenium sources. researchgate.net Various methods have been developed to incorporate elemental selenium into organic molecules to form heterocyclic structures. mdpi.com

Direct Incorporation Strategies

The direct reaction of elemental selenium with organic substrates is a fundamental approach to creating C-Se bonds. One of the well-known methods involves the interaction of terminal and disubstituted acetylenes with elemental selenium at elevated temperatures and pressures to produce selenophenes. mdpi.com For instance, the reaction of 3-butyn-2-one (B73955) with selenium at high temperatures yields diacetylselenophenes. mdpi.com

Elemental selenium can also be used in multicomponent reactions. For example, a selenium-mediated decarboxylative cyclization of 2-chloronitrobenzenes and aryl acetic acids under metal-free conditions can form 2-aryl-1,3-benzoselenazoles. mdpi.com Another strategy involves the cascade cyclization of alkynyl diol derivatives with elemental selenium to afford selenopheno[3,2-b]selenophenes. nih.gov

Exchange Reactions (e.g., Lithium-Selenium Exchange, Halogen-Selenium Exchange)

Exchange reactions provide powerful methods for the introduction of selenium into a molecular framework, often by replacing a more reactive atom or group.

Lithium-Selenium Exchange: The lithium-selenium exchange is one of the most developed methods for introducing selenium into a heterocyclic molecule. mdpi.com This reaction typically involves the treatment of an organolithium compound with elemental selenium. The resulting lithium selenolate can then undergo further reactions, often cyclization, to form the desired heterocycle. This method can achieve results that are difficult to obtain through other synthetic routes. mdpi.com For example, treating a dilithium (B8592608) biphenyl (B1667301) intermediate with elemental selenium leads to the formation of dibenzo mdpi.comnih.govdiselenine through a direct lithium-selenium exchange followed by aerial oxidation. mdpi.com The versatility of this reaction allows for the synthesis of complex, fused selenophene systems. nih.gov

Halogen-Selenium Exchange: The replacement of a halogen atom with selenium is another robust strategy for preparing selenium-containing heterocycles. mdpi.com A notable example is the base-catalyzed Se-I exchange reaction of diaryliodonium salts with elemental selenium in DMSO at 80 °C, which yields diarylselenophenes. mdpi.com This reaction is tolerant of both electron-rich and electron-deficient substituents on the aryl rings. mdpi.com The exchange of bromine or chlorine for selenium, often in the presence of a copper catalyst, is also a common method for constructing selenacycles. bohrium.com Green synthesis approaches have been developed that use sodium halides as a source of electrophilic halogens in copper-mediated halocyclization reactions to produce halogenated selenophenes. nih.gov

| Exchange Reaction | Typical Precursor | Selenium Source/Reagents | Key Characteristics |

|---|---|---|---|

| Lithium-Selenium Exchange | Organolithium compounds (e.g., dilithium biphenyl) | Elemental Selenium | Highly developed method; useful for complex heterocycles. mdpi.com |

| Halogen-Selenium Exchange (Iodine) | Diaryliodonium salts | Elemental Selenium, t-BuOK | Base-catalyzed; tolerant of various functional groups. mdpi.com |

| Halogen-Selenium Exchange (Bromine/Chlorine) | Di-halo organic substrates | KSeCN, Elemental Se with CuI/CuO | Often requires a catalyst like copper. nih.govbohrium.com |

Advanced Synthetic Techniques for 3(2H)-Selenophenone, 2,2,5-trimethyl-

The synthesis of selenophene derivatives has evolved significantly, moving beyond traditional methods that often required harsh conditions and produced significant waste. nih.gov Advanced techniques now focus on green chemistry principles and achieving high levels of selectivity.

Green Chemistry Methodologies in Selenophene Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use of hazardous substances. uwf.edu In the context of selenophene synthesis, this involves using environmentally benign solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. nih.gov An example of a green approach is the electrophilic halocyclization of selenoenynes using sodium halides in ethanol, which avoids harsh solvents and toxic cyclizing agents to produce halogenated selenophenes in high yields. uwf.edunih.gov

Flow chemistry, or continuous flow chemistry, involves performing reactions in a continuously flowing stream. seqens.com This methodology offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, efficiency, and scalability compared to traditional batch methods. seqens.comlianhe-aigen.com Key advantages include improved heat and mass transfer, which can lead to higher yields and reaction rates. seqens.com In the pharmaceutical industry, flow chemistry is increasingly used for the synthesis of active pharmaceutical ingredients (APIs) due to its ability to provide consistent product quality and streamline the transition from laboratory to industrial-scale production. seqens.comlianhe-aigen.com While specific applications to 3(2H)-Selenophenone, 2,2,5-trimethyl- are not documented, the technology is well-suited for multistep syntheses and managing reactive intermediates, which are common in heterocycle synthesis. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Scalability | Complex, requires re-validation | Seamless, linear |

| Heat Transfer | Often inefficient, hotspots can occur | Highly efficient, excellent temperature control |

| Safety | Higher risk with hazardous reagents | Enhanced safety, small reaction volumes |

| Reproducibility | Can be variable | High, consistent product quality |

| Throughput | Lower, includes downtime | Higher, continuous production |

Electrosynthesis utilizes electricity to drive chemical reactions, often eliminating the need for chemical oxidizing or reducing agents. gre.ac.uk This approach is considered a green technology as it can be performed without harsh reagents. gre.ac.uk The electrochemical synthesis of selenophenes has been demonstrated through the intramolecular chalcogeno cyclization of (Z)-chalcogenoenynes. researchgate.net This reaction can be carried out in an undivided cell with platinum electrodes, offering an efficient and more environmentally friendly route to seleno-chalcogenophene derivatives. researchgate.netresearchgate.net This method provides a promising pathway for synthesizing various substituted selenophenes by controlling the reaction conditions and starting materials. researchgate.net

Photochemical reactions use light to initiate chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. researchgate.net This technique is a key method for preparing various helicenes and heterohelicenes through processes like oxidative photodehydrocyclizations of stilbene-like precursors. researchgate.net

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. This can lead to the formation of highly reactive radical species. While specific applications to the target molecule are not detailed, sonochemistry has been used in the synthesis of various nanomaterials and could potentially be applied to enhance selenophene cyclization reactions.

Microwave-assisted synthesis has become a valuable tool in organic chemistry due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, leading to rapid and uniform heating. mdpi.com In the synthesis of selenium-containing heterocycles like selenazoles, microwave irradiation has been shown to provide excellent yields and shorter reaction times compared to conventional heating methods. nih.gov For example, the synthesis of certain selenazole derivatives was optimized to 60 minutes at 60°C under microwave conditions, a significant improvement over classical approaches. nih.gov This method's efficiency and potential for greener reaction conditions make it a strong candidate for the synthesis of substituted selenophenes.

Table 2: Microwave-Assisted Synthesis of Selenazoles (Illustrative Examples)

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Selenazole Derivative A | Conventional | 1440 min (24h) | Lower |

| Selenazole Derivative A | Microwave (200W) | 60 min | Higher |

| Selenazole Derivative B | Conventional | 1440 min (24h) | Lower |

| Selenazole Derivative B | Microwave (200W) | 60 min | Higher |

Data adapted from studies on selenazole synthesis to illustrate the advantages of microwave assistance. nih.gov

Stereoselective and Regioselective Synthesis of Substituted Selenophenones

Controlling the precise arrangement of atoms in a molecule is a central goal of modern organic synthesis. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity refers to the control of where a reaction occurs on a molecule when multiple positions are available. khanacademy.org

In the context of selenophene synthesis, regioselectivity is crucial when constructing the heterocyclic ring from unsymmetrical precursors. For instance, the synthesis of multi-substituted furans (an analogous oxygen-containing heterocycle) from terminal alkynes and aldehydes using selenium dioxide demonstrates high regioselectivity. researchgate.net Similarly, electrophilic cyclization reactions are a primary method for synthesizing substituted selenophenes. nih.gov The 5-endo-dig electrophilic cyclization of 1,3-diynes, promoted by electrophilic organoselenium species, can be controlled to selectively produce different substituted selenophenes by carefully choosing the solvent and reactant quantities. nih.gov This level of control is essential for creating complex molecules with specific properties and is a key consideration for the targeted synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl-.

Elucidating Reactivity and Mechanistic Pathways of 3 2h Selenophenone, 2,2,5 Trimethyl

Functionalization and Derivatization Strategies

The reactivity of 3(2H)-Selenophenone, 2,2,5-trimethyl- is primarily centered around the α,β-unsaturated ketone system and the lone pairs of the selenium atom. Functionalization can be achieved through reactions that target the carbon-carbon double bond, the carbonyl group, or the selenium center itself.

Electrophilic Aromatic Substitution Reactions

Contrary to fully aromatic heterocycles like selenophene (B38918), the title compound does not undergo classical electrophilic aromatic substitution (SEAr) due to its non-aromatic, dihydro nature. wikipedia.org Instead, its reactivity towards electrophiles is characteristic of alkenes and selenoethers.

Electrophilic attack is expected to occur at two primary sites: the selenium atom and the C4=C5 double bond.

Reaction at Selenium: The selenium atom, with its available lone pairs, can act as a nucleophile, reacting with electrophiles such as alkyl halides (alkylation) or oxidizing agents to form selenonium salts or selenoxides, respectively.

Reaction at the C=C Double Bond: The double bond can undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would likely proceed via a cyclic seleniranium ion intermediate, followed by nucleophilic attack to yield a di-substituted product. cardiff.ac.uk

Table 1: Plausible Electrophilic Reactions

| Reagent | Product Type | Reaction Site |

| Alkyl Halide (R-X) | Selenonium Salt | Selenium Atom |

| Hydrogen Peroxide (H₂O₂) | Selenoxide | Selenium Atom |

| Bromine (Br₂) | Dibromo-adduct | C4=C5 Double Bond |

| Peroxy Acids (RCO₃H) | Epoxide | C4=C5 Double Bond |

Nucleophilic Additions and Substitutions

The presence of the α,β-unsaturated ketone functionality makes 3(2H)-Selenophenone, 2,2,5-trimethyl- an excellent substrate for nucleophilic attack. Two main pathways are possible: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon of the double bond (1,4-addition or Michael addition).

1,4-Conjugate Addition: This is often the preferred pathway for soft nucleophiles, such as organocuprates, enamines, and thiols. The nucleophile attacks the C5 position, leading to the formation of an enolate intermediate, which is subsequently protonated to give the saturated ketone.

1,2-Direct Addition: Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the electrophilic carbonyl carbon (C3) directly. This leads to the formation of a tertiary alcohol after workup. The choice between 1,2- and 1,4-addition can often be controlled by the nature of the nucleophile and the reaction conditions.

Radical Reactions and Their Mechanisms

Organoselenium compounds are well-known for their utility in radical reactions. researchgate.net For 3(2H)-Selenophenone, 2,2,5-trimethyl-, radical processes can be initiated at the selenium atom or by addition to the alkene.

The general mechanism for radical reactions involves three key stages:

Initiation: Formation of a radical species, often through homolytic cleavage of a weak bond using heat or UV light. For example, a phenylselenyl radical (PhSe•) can be generated from diphenyl diselenide. researchgate.net

Propagation: The initial radical reacts with the substrate to form a new bond and generate a new radical, which continues the chain reaction. A PhSe• radical could add to the C5 position of the selenophenone ring, generating a carbon-centered radical at C4. This new radical can then participate in further reactions, such as abstracting a hydrogen atom or reacting with another molecule.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction. youtube.com

Radical-mediated cyclizations and intermolecular additions are common transformations utilizing selenium-centered radicals, suggesting that the title compound could be a valuable building block in such synthetic strategies. researchgate.net

Intramolecular Interactions within Selenophenones and Their Influence on Reactivity

The presence of a selenium atom and a carbonyl group within the same five-membered ring creates the potential for significant intramolecular interactions that can modulate the compound's structure, stability, and reactivity.

Non-Bonded Se···Y Interactions (Y = H, N, O, S, Se, I, Cl, F)

Non-bonded interactions between selenium and nearby electronegative atoms (Y) are a well-documented phenomenon in organoselenium chemistry. acs.org These interactions, often referred to as chalcogen bonds, arise from the interaction between a lone pair on atom Y and the low-lying antibonding orbital (σ*) of a C-Se bond. acs.orgresearchgate.net

In 3(2H)-Selenophenone, 2,2,5-trimethyl-, a prominent intramolecular Se···O interaction is expected between the selenium atom and the carbonyl oxygen. This interaction would involve the lone pair of the oxygen atom donating electron density into the σ* orbital of one of the C-Se bonds. Such interactions typically result in a Se···O distance that is shorter than the sum of their van der Waals radii and a C-Se···O angle approaching 180°. acs.org Additionally, Se···H interactions with the hydrogen atoms of the adjacent methyl groups are also possible.

Table 2: Common Intramolecular Se···Y Interactions

| Interaction Type | Typical Distance Range (Å) | Nature of Interaction |

| Se···O | 2.4 - 3.2 | Chalcogen Bond |

| Se···N | 2.2 - 3.1 | Chalcogen Bond |

| Se···H | 2.7 - 3.1 | Hydrogen Bond |

| Se···S | 3.0 - 3.5 | Chalcogen Bond |

Data compiled from general findings in organoselenium chemistry. acs.orgacs.org

These intramolecular forces can induce conformational rigidity in the molecule, which can have profound effects on the stereochemical outcome of reactions. acs.org

Hypervalent Character and its Impact on Reaction Dynamics

The Se···O interaction described above leads to a degree of hypervalent character at the selenium center. Hypervalency in this context refers to the selenium atom engaging in bonding beyond the standard octet, forming a pseudo-high-valent species. acs.org This results in a distorted T-shaped coordination geometry around the selenium atom. researchgate.net

This hypervalent nature has a direct impact on reaction dynamics:

Increased Electrophilicity: The withdrawal of electron density from the selenium atom through the Se···O interaction can make it more electrophilic and susceptible to attack by nucleophiles.

Stabilization of Intermediates: The hypervalent interaction can stabilize charged intermediates or transition states during a reaction. For example, in a nucleophilic addition to the carbonyl group, the developing negative charge on the oxygen could be stabilized by the proximal, electron-deficient selenium atom.

Altered Redox Properties: The ability of selenium to shuttle between different oxidation states is a hallmark of its chemistry. Intramolecular coordination can modulate the redox potential of the selenium center, influencing its behavior in oxidation-reduction reactions. researchgate.net

Information regarding "3(2H)-Selenophenone, 2,2,5-trimethyl-" is not publicly available.

Extensive searches of scientific databases and scholarly articles have yielded no specific information on the reaction kinetics or thermodynamic analyses of the chemical compound 3(2H)-Selenophenone, 2,2,5-trimethyl- .

Therefore, it is not possible to provide an article on the "" with a focus on its reaction kinetics and thermodynamic analyses, as there is no publicly available scientific information on this subject. The creation of data tables and detailed research findings as requested is unachievable due to the absence of primary or secondary research on this specific compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

A thorough search of scientific literature did not yield any specific ¹H, ¹³C, or ⁷⁷Se NMR data for "3(2H)-Selenophenone, 2,2,5-trimethyl-".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For "3(2H)-Selenophenone, 2,2,5-trimethyl-", a combination of NMR experiments would be utilized. ¹H NMR would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns, confirming the placement and connectivity of the trimethyl and methylene (B1212753) groups. ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons and the carbonyl carbon of the selenophenone ring.

Of particular importance for organoselenium compounds is ⁷⁷Se NMR spectroscopy. acs.orgacs.orgresearchgate.netresearchgate.netrsc.org The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment, providing valuable information about the oxidation state and bonding of the selenium atom within the heterocyclic ring. acs.orgresearchgate.netresearchgate.netrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete bonding framework of the molecule by correlating connected nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Specific Infrared (IR) and Raman spectroscopic data for "3(2H)-Selenophenone, 2,2,5-trimethyl-" are not available in the reviewed literature.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound. scitepress.orgamericanpharmaceuticalreview.comupmc.fr For "3(2H)-Selenophenone, 2,2,5-trimethyl-", IR spectroscopy would be expected to show a characteristic strong absorption band for the C=O stretching vibration of the ketone group. The C-H stretching and bending vibrations of the methyl and methylene groups would also be prominent in the spectrum.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and vibrations of the molecular backbone, would complement the IR data. scitepress.orgupmc.frresearchgate.netresearchgate.net The C-Se bond stretching and other vibrations of the selenophenone ring would likely be observable in the Raman spectrum. researchgate.netresearchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational "fingerprint" of the molecule. scitepress.orgamericanpharmaceuticalreview.com

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

No specific Ultraviolet-Visible (UV-Vis) absorption or photoluminescence data for "3(2H)-Selenophenone, 2,2,5-trimethyl-" were found in the scientific literature.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by "3(2H)-Selenophenone, 2,2,5-trimethyl-" would correspond to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum would be expected to show absorption bands corresponding to n→π* and π→π* transitions associated with the carbonyl group and the conjugated system of the selenophenone ring. The incorporation of the selenium atom can influence the electronic properties and thus the absorption spectrum of the molecule. rsc.orgrsc.org

Photoluminescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further information about the molecule's electronic structure and relaxation pathways. While not all organic molecules are luminescent, such studies, if applicable, would offer insights into the excited state dynamics of this selenium-containing heterocycle.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Detailed mass spectrometry data, including specific fragmentation patterns for "3(2H)-Selenophenone, 2,2,5-trimethyl-", are not documented in the available literature.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. acs.orgrsc.orgfrontiersin.orgsciencepublishinggroup.comnih.gov For "3(2H)-Selenophenone, 2,2,5-trimethyl-", high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula by providing a highly accurate mass measurement. frontiersin.org The characteristic isotopic pattern of selenium, with its multiple naturally occurring isotopes, would serve as a definitive signature for the presence of a selenium atom in the molecule. frontiersin.org

Analysis of the fragmentation pattern in the mass spectrum, often generated by techniques such as electron ionization (EI) or collision-induced dissociation (CID), would reveal characteristic losses of small molecules or radicals, providing corroborating evidence for the proposed molecular structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

No published X-ray crystal structure for "3(2H)-Selenophenone, 2,2,5-trimethyl-" could be located.

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.govmdpi.comndl.gov.in If suitable crystals of "3(2H)-Selenophenone, 2,2,5-trimethyl-" could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. nih.govnih.gov This data would unambiguously confirm the molecular connectivity and provide insights into the conformation of the selenophenone ring and the arrangement of the trimethyl substituents. Furthermore, the crystal packing information obtained from XRD can reveal details about intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 3 2h Selenophenone, 2,2,5 Trimethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No published DFT studies on 3(2H)-Selenophenone, 2,2,5-trimethyl- were found. Therefore, data regarding its optimized geometry, conformational analysis, frontier molecular orbitals, and predicted spectroscopic properties are not available.

Geometry Optimization and Conformational Analysis

There is no available data from DFT calculations on the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of 3(2H)-Selenophenone, 2,2,5-trimethyl-.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and associated reactivity descriptors for 3(2H)-Selenophenone, 2,2,5-trimethyl- is not present in the current body of scientific literature.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

There are no computationally predicted NMR chemical shifts (¹H, ¹³C, ⁷⁷Se) or UV-Vis absorption maxima for 3(2H)-Selenophenone, 2,2,5-trimethyl- derived from theoretical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No studies utilizing molecular dynamics simulations to investigate the dynamic behavior, intermolecular interactions, or solvation properties of 3(2H)-Selenophenone, 2,2,5-trimethyl- have been reported.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

There is a lack of published research employing quantum chemical calculations to elucidate potential reaction mechanisms, identify transition states, and determine activation energies for reactions involving 3(2H)-Selenophenone, 2,2,5-trimethyl-.

Applications of 3 2h Selenophenone, 2,2,5 Trimethyl in Advanced Chemical Fields

Materials Science and Advanced Functional Materials

Development of Semiconducting Materials

While specific research on the semiconducting properties of 3(2H)-Selenophenone, 2,2,5-trimethyl- is not extensively documented, the broader class of selenophene-containing polymers has demonstrated significant promise in this arena. The inclusion of selenium atoms in conjugated polymer backbones can enhance intermolecular interactions and charge transport properties, which are crucial for the performance of semiconducting materials.

For instance, donor-acceptor conjugated copolymers incorporating selenophene (B38918) units have been developed for high-performance ambipolar field-effect transistors (FETs). These materials exhibit favorable charge carrier mobilities due to the strong intramolecular and intermolecular charge transfer facilitated by the selenophene rings. The planarity and polarizability of the selenophene unit contribute to a more ordered packing in the solid state, leading to efficient charge transport.

Further research into the specific electronic characteristics of 3(2H)-Selenophenone, 2,2,5-trimethyl- could reveal its potential as a monomer or a dopant in the fabrication of novel organic semiconductors. The trimethyl substitution pattern on the selenophenone ring is expected to influence its solubility, processability, and solid-state morphology, all of which are critical parameters for device fabrication.

Optoelectronic Applications

The unique electronic structure of selenophene derivatives makes them attractive candidates for various optoelectronic applications. The heavier selenium atom, compared to sulfur in thiophenes, often leads to a lower bandgap in the corresponding polymers, allowing for absorption of a broader range of the solar spectrum. This characteristic is particularly advantageous for organic photovoltaic (OPV) devices.

Photophysical Properties and Intersystem Crossing Enhancement

The photophysical properties of organoselenium compounds are of significant interest, particularly the influence of the heavy selenium atom on intersystem crossing (ISC). ISC is a process where a molecule transitions from an excited singlet state to an excited triplet state. This is a key step in the mechanism of photosensitizers used in photodynamic therapy and for phosphorescent organic light-emitting diodes (OLEDs).

The presence of a heavy atom like selenium can significantly enhance the rate of ISC due to increased spin-orbit coupling. While detailed photophysical studies on 3(2H)-Selenophenone, 2,2,5-trimethyl- are limited, it is plausible that this compound could serve as a valuable scaffold for the design of new triplet sensitizers. The trimethyl substitution could be further functionalized to attach chromophores or other molecular fragments, allowing for the modulation of its absorption and emission properties. The investigation into the excited-state dynamics of this molecule could therefore open up new avenues for its application in photochemistry and photonics.

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Substituted selenophenes are valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. The reactivity of the selenophene ring allows for various chemical transformations, including electrophilic substitution, metalation, and cross-coupling reactions.

3(2H)-Selenophenone, 2,2,5-trimethyl- can be envisioned as a versatile building block. The ketone functionality at the 3-position offers a handle for a range of reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol. The methyl groups at the 2- and 5-positions can influence the regioselectivity of these reactions and provide steric bulk that can be exploited in stereoselective synthesis.

Future Research Directions and Outlook in 3 2h Selenophenone, 2,2,5 Trimethyl Chemistry

Emerging Synthetic Methodologies and Green Chemistry Principles

The synthesis of substituted selenophenes has traditionally relied on methods that can involve harsh reagents and produce significant waste. Future research into the synthesis of compounds like 3(2H)-Selenophenone, 2,2,5-trimethyl- would likely focus on the adoption of more sustainable and efficient "green" chemistry principles.

Emerging synthetic strategies in the broader field of selenophene (B38918) chemistry that could be adapted include:

Catalytic Cyclization Reactions: The development of novel transition-metal-catalyzed cyclization reactions is a promising avenue. nih.govmdpi.com These methods often offer higher atom economy and milder reaction conditions compared to classical approaches.

C-H Activation/Functionalization: Direct C-H bond activation and subsequent functionalization of simpler selenophene precursors would be a highly efficient way to introduce substituents like methyl groups, reducing the number of synthetic steps and the generation of byproducts. mdpi.com

Use of Elemental Selenium: Exploring synthetic routes that utilize elemental selenium as the selenium source is another key aspect of green chemistry, as it is an abundant and less hazardous alternative to some organoselenium reagents. researchgate.net

Solvent-Free or Green Solvent Reactions: Future synthetic protocols would aim to minimize the use of volatile organic compounds by employing solvent-free reaction conditions or utilizing more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Transition-Metal Catalysis | High efficiency, selectivity, and milder conditions. | Cross-coupling reactions, cycloisomerizations. mdpi.com |

| C-H Activation | High atom economy, reduced synthetic steps. | Late-stage functionalization of heterocycles. mdpi.com |

| Use of Elemental Selenium | Abundant and less hazardous selenium source. | Direct selenation reactions. researchgate.net |

| Green Solvents | Reduced environmental impact and improved safety. | Aqueous organic synthesis, reactions in ionic liquids. |

Advanced Spectroscopic Techniques for Real-Time Analysis

The characterization of novel compounds such as 3(2H)-Selenophenone, 2,2,5-trimethyl- would rely on a suite of advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR spectroscopy and mass spectrometry would be essential, the presence of selenium opens the door to more specialized analyses.

⁷⁷Se NMR Spectroscopy: This technique is a powerful tool for the characterization of organoselenium compounds, providing direct information about the chemical environment of the selenium atom. acs.orgnih.gov It would be invaluable for confirming the structure of new selenophenones and for studying their electronic properties.

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ FTIR) and process NMR could be employed for the real-time analysis of synthetic reactions. This would allow for the optimization of reaction conditions, the identification of transient intermediates, and a deeper understanding of reaction mechanisms.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for the unambiguous determination of the elemental composition of the target molecule and any intermediates or byproducts.

| Spectroscopic Technique | Information Gained | Application in Future Research |

| ⁷⁷Se NMR Spectroscopy | Direct observation of the selenium nucleus, information on bonding and electronic structure. acs.orgnih.gov | Structural confirmation and electronic characterization. |

| In-situ FTIR (ReactIR) | Real-time monitoring of functional group changes during a reaction. | Reaction optimization and mechanistic studies. |

| Process NMR | Quantitative real-time analysis of reaction components. | Kinetic analysis and process control. |

| High-Resolution Mass Spectrometry | Precise mass determination and elemental composition. | Unambiguous identification of new compounds. |

Integration of Computational Design in Rational Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a significant role in guiding the synthesis and predicting the properties of new selenophenones.

Predicting Reactivity and Stability: DFT calculations can be used to model the electronic structure and predict the reactivity of potential synthetic precursors and intermediates. researchgate.netresearchgate.net This can help in designing more efficient synthetic routes and avoiding potential side reactions.

Simulating Spectroscopic Properties: Computational methods can predict NMR chemical shifts (including ⁷⁷Se), which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.

Designing Molecules with Desired Properties: By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, computational models can guide the design of selenophenones with specific electronic and optical properties for applications in materials science. nih.govresearchgate.net

Exploration of Novel Applications in Materials Science and Catalysis

While no applications for 3(2H)-Selenophenone, 2,2,5-trimethyl- have been reported, the broader class of selenophenes has shown significant promise in several advanced fields.

Organic Electronics: Selenophenes are being actively investigated for use in organic electronics due to their unique electronic properties. Replacing sulfur with selenium in thiophene-based materials can lower the band gap and improve intermolecular interactions, which is beneficial for applications in:

Organic Solar Cells (OSCs): Selenophene-containing polymers and small molecules can enhance light absorption and charge transport. mdpi.comnih.govresearchgate.netnih.gov

Organic Field-Effect Transistors (OFETs): The properties of selenophenes can be tuned to achieve high charge carrier mobilities. mdpi.com

Catalysis: Organoselenium compounds are known to be effective catalysts for a variety of organic transformations, including oxidations and reductions. rsc.orgrsc.org Novel selenophenones could be explored as ligands for transition metal catalysts or as organocatalysts in their own right. Their specific steric and electronic properties could lead to unique catalytic activities and selectivities.

| Application Area | Role of Selenophenes | Potential Impact |

| Organic Solar Cells | Light-harvesting and charge-transporting materials. nih.gov | Increased power conversion efficiency. nih.gov |

| Organic Transistors | Active semiconductor layer. mdpi.com | Improved charge carrier mobility. |

| Organocatalysis | Catalyzing oxidation, reduction, and other transformations. rsc.orgrsc.org | Development of new, efficient catalytic systems. |

Mechanistic Exploration of Fundamental Chemical Transformations

A key area of future research will be the detailed mechanistic investigation of the reactions of new selenophenones.

Electrophilic Substitution: As aromatic heterocycles, selenophenes undergo electrophilic substitution reactions. wikipedia.org Understanding how substituents like the trimethyl groups on the 2, 2, and 5 positions of a 3(2H)-selenophenone core would influence the regioselectivity and reactivity of these reactions is a fundamental question.

Metal-Mediated Reactions: The interaction of selenophenes with transition metals can lead to interesting reactivity, including C-Se bond cleavage. acs.org Exploring these reactions could open up new synthetic pathways and applications.

Photochemical and Redox Behavior: The photophysical properties and redox behavior of new selenophenes will be important to characterize, particularly for their potential use in optoelectronic devices or photoredox catalysis.

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of the chemistry of novel compounds like 3(2H)-Selenophenone, 2,2,5-trimethyl-, paving the way for their potential application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3(2H)-Selenophenone, 2,2,5-trimethyl-?

- Methodological Answer : The synthesis of selenium-containing heterocycles often involves imine formation followed by cyclization. For example, in analogous reactions, 2,2,5-trimethyl-3,4-hexadienylideneamine was synthesized via ammonia gas treatment of a precursor aldehyde, followed by reaction with indan-1,3-dione under reflux in CHCl₃ . Adapting this method, researchers could substitute selenium-containing precursors (e.g., selenoketones) and optimize reaction conditions (e.g., temperature, solvent) to target the desired selenophenone derivative. Purification via column chromatography and recrystallization is recommended for isolating high-purity products.

Q. How can spectroscopic techniques characterize 3(2H)-Selenophenone, 2,2,5-trimethyl-?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using chemical shift trends for selenium heterocycles. For instance, methyl groups at positions 2 and 5 may appear as singlets (δ 1.14–1.68 ppm) .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, and Se to confirm purity (e.g., ±0.3% deviation acceptable) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns specific to selenophene derivatives.

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Selenium compounds are often sensitive to light and moisture. Store under inert gas (e.g., argon) at 0–6°C in amber vials . Monitor decomposition via TLC or NMR over time. For hazardous byproducts (e.g., selenium oxides), use fume hoods and personal protective equipment (PPE) during synthesis.

Advanced Research Questions

Q. How does the selenium atom influence the electronic properties of 3(2H)-Selenophenone compared to thiophene analogs?

- Methodological Answer : Selenium’s larger atomic size and lower electronegativity enhance π-conjugation and polarizability in selenophenes. Use cyclic voltammetry to compare oxidation potentials with thiophene analogs. Computational studies (DFT/B3LYP) can model HOMO-LUMO gaps and charge distribution . For example, selenophenes typically exhibit red-shifted absorption spectra in UV-Vis due to extended conjugation .

Q. What computational strategies are effective for predicting reactivity in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study nucleophilic/electrophilic sites.

- Transition State Analysis : Use QM/MM methods to model reaction pathways (e.g., selenophene ring functionalization) .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions. Validate predictions with experimental kinetic data.

Q. How can researchers resolve discrepancies in reported spectral data for selenium heterocycles?

- Methodological Answer : Cross-reference multiple techniques (e.g., X-ray crystallography for structural confirmation, 2D NMR for connectivity). For example, in analogous studies, elemental analysis discrepancies (e.g., C: 80.65% calc. vs. 80.80% found) were resolved by repeating synthesis under strictly anhydrous conditions . Publish raw data and computational validation to address reproducibility issues.

Q. What role does 3(2H)-Selenophenone, 2,2,5-trimethyl- play in organic electronic materials?

- Methodological Answer : Selenophenes are promising for organic semiconductors due to high charge carrier mobility. Synthesize thin films via vacuum deposition and characterize using AFM and XRD for crystallinity. Compare hole/electron mobility with thiophene analogs in OFET devices . Optimize side chains (e.g., trimethyl groups) to enhance solubility and film morphology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.